3-{[(4-Iodophenyl)amino]methylene}-6-methylpyran-2,4-dione
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Overview
Description
3-{[(4-Iodophenyl)amino]methylene}-6-methylpyran-2,4-dione is a synthetic organic compound characterized by the presence of an iodophenyl group attached to a methylene bridge, which is further connected to a pyran-2,4-dione ring system
Scientific Research Applications
3-{[(4-Iodophenyl)amino]methylene}-6-methylpyran-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Iodophenyl)amino]methylene}-6-methylpyran-2,4-dione typically involves the reaction of 4-iodoaniline with 6-methyl-2,4-pyrandione in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-iodoaniline and 6-methyl-2,4-pyrandione.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate.
Procedure: The starting materials are mixed in the solvent, and the base is added to initiate the reaction. The mixture is then heated to a specific temperature (usually around 60-80°C) and stirred for several hours until the reaction is complete.
Purification: The product is isolated by filtration, washed with a suitable solvent, and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction conditions and ensure consistent product quality. The purification steps may include additional techniques such as chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Iodophenyl)amino]methylene}-6-methylpyran-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted derivatives with new functional groups replacing the iodine atom.
Mechanism of Action
The mechanism of action of 3-{[(4-Iodophenyl)amino]methylene}-6-methylpyran-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(4-Bromophenyl)amino]methylene}-6-methylpyran-2,4-dione
- 3-{[(4-Chlorophenyl)amino]methylene}-6-methylpyran-2,4-dione
- 3-{[(4-Fluorophenyl)amino]methylene}-6-methylpyran-2,4-dione
Uniqueness
3-{[(4-Iodophenyl)amino]methylene}-6-methylpyran-2,4-dione is unique due to the presence of the iodophenyl group, which imparts distinct chemical and physical properties. The iodine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound valuable for certain applications.
Properties
IUPAC Name |
4-hydroxy-3-[(4-iodophenyl)iminomethyl]-6-methylpyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10INO3/c1-8-6-12(16)11(13(17)18-8)7-15-10-4-2-9(14)3-5-10/h2-7,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHMYFXUYNPIGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C=NC2=CC=C(C=C2)I)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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